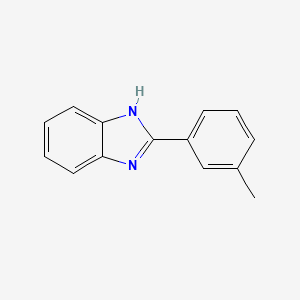

2-(3-methylphenyl)-1H-benzimidazole

描述

Significance of Benzimidazole (B57391) Scaffolds in Modern Chemical and Biological Research

The benzimidazole nucleus is considered a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govbenthamdirect.com This designation stems from its recurring presence in numerous FDA-approved drugs and biologically active compounds. nih.gov The versatility of the benzimidazole structure is attributed to its unique physicochemical properties, including its capacity for hydrogen bond donor-acceptor interactions, π-π stacking, and hydrophobic interactions. nih.gov These characteristics enable benzimidazole derivatives to bind effectively with a variety of biological macromolecules, leading to a broad spectrum of pharmacological activities. nih.govnih.gov

The structural flexibility of the benzimidazole core allows for simple and varied substitutions at different positions, which in turn modulates its biological activity. nih.gov This has led to the development of benzimidazole-based compounds with a wide array of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.net The ease of synthesis and the ability to fine-tune its structure make the benzimidazole scaffold a cornerstone in the rational design of new therapeutic agents. nih.gov

Research Context of 2-Arylbenzimidazoles within Heterocyclic Chemistry

Within the broader family of benzimidazoles, the 2-arylbenzimidazole derivatives represent a particularly significant subclass. researchgate.net These compounds, characterized by an aryl group attached to the 2-position of the benzimidazole ring, have garnered considerable attention from synthetic organic chemists due to their wide-ranging therapeutic potential. researchgate.net Research has demonstrated that 2-arylbenzimidazoles exhibit activities as antiulcer, antihypertensive, antiviral, antifungal, and anticancer agents. researchgate.net

The synthesis of 2-arylbenzimidazoles is a key focus of research, with numerous methods developed to improve efficiency, yield, and environmental friendliness. researchgate.netorganic-chemistry.orgresearchgate.net A common and widely accepted synthetic route involves the condensation of o-phenylenediamines with aromatic aldehydes. researchgate.netorganic-chemistry.org Researchers have explored various catalytic systems and reaction conditions, including the use of ceric ammonium (B1175870) nitrate (B79036)/hydrogen peroxide, silica-supported periodic acid, and solvent-free approaches to facilitate this transformation. organic-chemistry.orgnih.gov The ability to introduce a wide variety of substituents on the aryl ring allows for the creation of large libraries of compounds for biological screening. nih.gov

Academic and Research Objectives for 2-(3-Methylphenyl)-1H-Benzimidazole

The primary academic and research objectives for this compound center on its synthesis, characterization, and the exploration of its potential applications, particularly in the context of medicinal chemistry. The presence of the methyl group at the meta-position of the phenyl ring provides a specific structural variation that can influence the compound's steric and electronic properties, and consequently its biological activity.

Key research goals include:

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H12N2 | nih.gov |

| Molecular Weight | 208.26 g/mol | nih.gov |

| CAS Number | 6528-83-2 | nih.gov |

| IUPAC Name | This compound | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2-(3-methylphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13(12)16-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLJYASOSQJYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387055 | |

| Record name | 2-(3-methylphenyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6528-83-2 | |

| Record name | 2-(3-methylphenyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides insights into the chemical environment of individual protons and carbon atoms within the molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR

Detailed ¹H and ¹³C NMR spectral data are often recorded in deuterated solvents like DMSO-d6 or CDCl3. rsc.orgbeilstein-journals.org For instance, in DMSO-d6, the ¹H NMR spectrum of the related compound 2-(4-methylphenyl)-1H-benzimidazole shows a singlet for the NH proton around 12.83 ppm, aromatic protons as multiplets between 7.20 and 8.08 ppm, and a singlet for the methyl group at approximately 2.39 ppm. rsc.org The ¹³C NMR spectrum of the same compound displays signals for the aromatic and methyl carbons, with the C=N carbon appearing around 151.84 ppm and the methyl carbon at 21.44 ppm. rsc.org While specific data for the 3-methyl isomer is crucial for its unique identification, the general patterns are comparable.

Table 1: Representative ¹H NMR and ¹³C NMR Data for a Substituted 2-Phenyl-1H-benzimidazole Derivative (Note: This table is illustrative and based on a closely related compound. Actual chemical shifts for 2-(3-methylphenyl)-1H-benzimidazole may vary.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| NH | ~12.83 (s) | - |

| Aromatic CH | ~7.20-8.08 (m) | ~122.43-140.04 |

| C=N | - | ~151.84 |

| CH₃ | ~2.39 (s) | ~21.44 |

| Data based on 2-(4-methylphenyl)-1H-benzimidazole in DMSO-d6. rsc.org | ||

| s = singlet, m = multiplet |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the coupled aromatic protons on both the benzimidazole (B57391) and the 3-methylphenyl rings, helping to trace the connectivity within each ring system. researchgate.netusm.my

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the benzimidazole ring and the 3-methylphenyl substituent. For example, correlations would be expected between the protons on the phenyl ring and the C2 carbon of the benzimidazole, as well as between the methyl protons and the carbons of the phenyl ring. researchgate.netusm.my

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov The sample is first vaporized and separated based on its boiling point and affinity for the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for this compound would show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for identification. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a soft ionization technique that allows for the very precise determination of the molecular weight of a compound, often to four or more decimal places. rsc.org This high resolution enables the calculation of the elemental composition of the molecule, providing strong evidence for its chemical formula (C₁₄H₁₂N₂ for this compound). For instance, the calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the elemental composition. rsc.org

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS is a powerful technique that couples the separation of compounds by liquid chromatography with mass spectrometric detection. iaea.orgresearchgate.net This is particularly useful for analyzing complex mixtures or for compounds that are not volatile enough for GC-MS. iaea.org In the analysis of this compound, LC/MS would provide the retention time of the compound under specific chromatographic conditions and its mass spectrum. rsc.org Tandem mass spectrometry (LC/MS/MS) can further be used to fragment the molecular ion and obtain structural information, aiding in the confirmation of its identity. nih.gov

Table 2: Summary of Mass Spectrometry Techniques for the Analysis of this compound

| Technique | Information Provided | Key Findings |

| GC-MS | Molecular weight and fragmentation pattern | Provides a fingerprint mass spectrum for identification. nih.gov |

| HR-ESI-MS | Precise molecular weight and elemental composition | Confirms the molecular formula of the compound. rsc.org |

| LC/MS | Retention time and molecular weight | Separates the compound from impurities and confirms its molecular mass. researchgate.netrsc.org |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of this compound.

A key feature in the FT-IR spectra of benzimidazoles is the N-H stretching vibration, which typically appears in the region of 3500-3300 cm⁻¹. nih.gov For 2-phenyl-1H-benzimidazole, a related compound, this band is observed at 3436 cm⁻¹. rsc.org The C=N stretching vibration of the imidazole (B134444) ring is another significant marker, generally found in the 1630-1610 cm⁻¹ range. rsc.org In 2-phenyl-1H-benzimidazole, this peak is located at 1626 cm⁻¹. rsc.org

The presence of the methylphenyl group introduces additional characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears in the 2980-2850 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations typically result in a series of bands in the 1600-1450 cm⁻¹ region. For a similar compound, 2-(4-methylphenyl)-1H-benzimidazole, infrared absorption bands have been reported at 2919, 1603, 1482, and 1310 cm⁻¹, which are consistent with these assignments. nih.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for Benzimidazole Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reported Frequencies for Related Compounds (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3500-3300 | 3436 (for 2-phenyl-1H-benzimidazole) rsc.org |

| Aromatic C-H Stretch | >3000 | Not specified |

| Aliphatic C-H Stretch | 2980-2850 | 2919 (for 2-(4-methylphenyl)-1H-benzimidazole) nih.gov |

| C=N Stretch | 1630-1610 | 1626 (for 2-phenyl-1H-benzimidazole) rsc.org |

| Aromatic C=C Stretch | 1600-1450 | 1603, 1482 (for 2-(4-methylphenyl)-1H-benzimidazole) nih.gov |

| C-N Stretch | 1350-1250 | 1310 (for 2-(4-methylphenyl)-1H-benzimidazole) nih.gov |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For 2-phenyl-1H-benzimidazole, FT-Raman bands have been identified at 3068, 2892, 2852, and 2601 cm⁻¹, attributed to C-H stretching modes. researchgate.net The C=N stretching vibrations, which are also IR active, are observed as Raman bands at 1551 and 1480 cm⁻¹. researchgate.net A strong Raman peak at 1625 cm⁻¹ is assigned to the C-N stretching mode. researchgate.net The in-plane bending of the C-C bonds in the phenyl ring gives rise to medium intensity Raman bands at 872 and 752 cm⁻¹. researchgate.net It is expected that the Raman spectrum of this compound would show similar characteristic peaks, with potential shifts arising from the different substitution pattern on the phenyl ring.

Table 2: Key Raman Bands for 2-Phenyl-1H-benzimidazole

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3068, 2892, 2852, 2601 | C-H Stretching |

| 1625 | C-N Stretching |

| 1551, 1480 | C=N Stretching |

Note: This data is for the related compound 2-phenyl-1H-benzimidazole and serves as a reference for the expected Raman spectrum of this compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure and photophysical properties of this compound.

The UV-Vis absorption spectrum of benzimidazole and its derivatives is characterized by multiple absorption bands in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions. researchgate.net The unsubstituted benzimidazole in acetonitrile (B52724) exhibits absorption maxima around 243 nm, 272 nm, and 278 nm. researchgate.net The introduction of a phenyl group at the 2-position leads to a red-shift in the absorption bands due to the extended π-conjugation.

Table 3: UV-Vis Absorption Maxima for Benzimidazole and its Derivatives in Different Solvents

| Compound | Solvent | Absorption Maxima (λ_max, nm) |

|---|---|---|

| 1H-Benzimidazole | Acetonitrile | 243, 272, 278 researchgate.net |

| 2-Aminobenzimidazole (B67599) | Ethanol (B145695) | 283, 243, 212 researchgate.net |

Note: This table provides a comparative overview of UV-Vis data for related compounds to infer the expected spectral characteristics of this compound.

Many 2-arylbenzimidazole derivatives are known to be fluorescent, often exhibiting interesting photophysical phenomena such as excited-state intramolecular proton transfer (ESIPT). nih.gov This process can lead to a large Stokes shift, which is the difference between the absorption and emission maxima. For instance, 2-(2'-hydroxyphenyl)benzimidazole exhibits a yellow fluorescent emission maximum at 540 nm upon excitation. nih.gov

The fluorescence properties of this compound are anticipated to be influenced by the nature of the substituent and the solvent environment. The methyl group, being an electron-donating group, can affect the energy levels of the excited states and thus the emission wavelength and quantum yield. While specific fluorescence data for this compound is not available in the provided results, it is expected to be a fluorescent molecule, with its emission characteristics being a subject of interest for further investigation. A study on various benzimidazole derivatives showed that they can emit intense blue-green fluorescence with high to moderate quantum yields. researchgate.net

X-ray Diffraction (XRD) and Crystal Structure Elucidation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing valuable information on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound has not been reported in the provided search results, the crystal structures of several related benzimidazole derivatives have been elucidated. rsc.orgnih.govcrystallography.net For example, the crystal structure of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid reveals a non-planar molecule with a dihedral angle of 78.04 (10)° between the benzimidazole ring system and the benzene (B151609) ring. nih.gov The crystal packing is stabilized by O—H⋯N and C—H⋯O hydrogen bonding, as well as C—H⋯π and π–π interactions. nih.gov

In the crystal structure of 2-(4-hexyloxyphenyl)-1H-benzimidazole, intermolecular N—H⋯N hydrogen bonds are observed, which is a common feature in N-unsubstituted benzimidazoles. The molecular structure of 2-(3-hydroxypropyl)benzimidazole (B1345757) also shows significant intermolecular interactions in the solid state. These examples suggest that the crystal structure of this compound would likely be characterized by a network of intermolecular interactions, including hydrogen bonding and π-stacking, which would influence its physical properties.

Table 4: Summary of Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-phenyl-1H-benzimidazole |

| 2-(4-methylphenyl)-1H-benzimidazole |

| 1H-Benzimidazole |

| N-Butyl-1H-benzimidazole |

| 2-Aminobenzimidazole |

| 2-(2'-hydroxyphenyl)benzimidazole |

| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid |

| 2-(4-hexyloxyphenyl)-1H-benzimidazole |

Other Characterization Methods

Beyond the primary spectroscopic and analytical techniques, a suite of other characterization methods can provide deeper insights into the material properties of this compound, particularly its thermal behavior and surface interactions. These techniques include Thermal Gravimetric Analysis (TGA), Temperature Programmed Reduction (TPR), and Temperature Programmed Desorption (TPD).

Thermal Gravimetric Analysis (TGA)

Thermal Gravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is invaluable for determining the thermal stability and decomposition profile of a compound.

Detailed Research Findings:

For a compound like this compound, a TGA thermogram would be expected to show stability up to a certain temperature, followed by one or more mass loss events corresponding to the fragmentation and volatilization of the molecule. The initial decomposition temperature provides a quantitative measure of its thermal stability. The presence of the methylphenyl group may slightly alter the decomposition profile compared to unsubstituted 2-phenylbenzimidazole.

To illustrate the type of data obtained from a TGA experiment, a hypothetical thermogravimetric analysis of this compound is presented below. This table outlines potential decomposition steps and the corresponding mass loss percentages that would be observed.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Corresponding Event |

|---|---|---|

| 30 - 200 | ~0% | Stable, no significant mass loss |

| 200 - 400 | ~45% | Initial decomposition, potential loss of the methylphenyl group |

| 400 - 600 | ~55% | Further decomposition of the benzimidazole ring structure |

Temperature Programmed Reduction (TPR)

Temperature Programmed Reduction (TPR) is a technique used to characterize the reducibility of metal oxides or other reducible species in a material. The sample is heated at a controlled rate in a stream of a reducing gas, typically a mixture of hydrogen and an inert gas (e.g., Ar or N₂), and the consumption of the reducing gas is monitored by a thermal conductivity detector (TCD) or a mass spectrometer.

Detailed Research Findings:

TPR is most relevant when this compound is used in conjunction with a reducible material, such as a metal oxide catalyst support. In such cases, the benzimidazole derivative can act as a ligand or a modifying agent, influencing the reduction properties of the support. For example, the adsorption of N-heterocyclic compounds on a metal oxide surface can alter the temperature at which the oxide is reduced. Studies on the reduction of copper oxide surfaces have shown that N-heterocyclic carbenes can promote the reduction at lower temperatures acs.org.

A TPR profile of a catalyst system containing this compound would reveal peaks at specific temperatures, corresponding to the reduction of different species. The area under each peak is proportional to the amount of reducing gas consumed, providing quantitative information about the stoichiometry of the reduction process.

Below is an illustrative table of expected TPR data for a hypothetical metal oxide catalyst (e.g., CuO) modified with this compound.

Illustrative TPR Data for a CuO Catalyst Modified with this compound

| Peak | Temperature (°C) | H₂ Consumption (µmol/g) | Interpretation |

|---|---|---|---|

| α | 150 - 250 | 500 | Reduction of highly dispersed CuO species interacting with the benzimidazole |

Temperature Programmed Desorption (TPD)

Temperature Programmed Desorption (TPD), also known as thermal desorption spectroscopy (TDS), is a technique used to study the desorption of molecules from a solid surface. In a TPD experiment, a sample with adsorbed molecules is heated at a controlled rate in a high vacuum, and the desorbing species are detected by a mass spectrometer. The resulting TPD spectrum shows the desorption rate as a function of temperature. elettra.euhidenanalytical.com

Detailed Research Findings:

TPD studies provide valuable information about the strength of the interaction between an adsorbate and a surface, the nature of the adsorption sites, and the kinetics of desorption. For a molecule like this compound, TPD could be used to investigate its adsorption on various surfaces, such as metals, oxides, or other materials relevant to its applications in catalysis or materials science. The temperature at which the desorption peak maximum occurs (Tₚ) is related to the desorption energy, which reflects the strength of the surface-adsorbate bond.

While specific TPD data for this compound is scarce, studies on the desorption of other aromatic molecules from surfaces have demonstrated the utility of this technique. For example, TPD has been used to discriminate between structural isomers of aromatic molecules based on their different desorption profiles nih.gov.

A hypothetical TPD experiment of this compound adsorbed on a catalyst surface could yield the data presented in the table below. The presence of multiple desorption peaks would suggest different binding sites or adsorption modes.

Hypothetical TPD Data for this compound on a Catalyst Surface

| Desorption Peak | Peak Temperature (K) | Desorption Energy (kJ/mol) | Adsorption State |

|---|---|---|---|

| 1 | 350 | 85 | Physisorbed multilayer |

| 2 | 450 | 110 | Weakly chemisorbed species |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has emerged as a important method for investigating the electronic structure and properties of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and a host of other properties that are central to understanding chemical reactivity.

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For derivatives of benzimidazole (B57391), DFT methods, such as B3LYP with a 6-311G** basis set, have been successfully used to calculate the optimized molecular geometry, including bond lengths and angles. nih.govresearchgate.net These theoretical structures often show good agreement with experimental data obtained from techniques like X-ray crystallography. nih.govresearchgate.net

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This calculation predicts the frequencies of the various vibrational modes of the molecule, which correspond to the stretching, bending, and twisting of chemical bonds. These theoretical vibrational spectra can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed absorption bands to specific molecular motions. researchgate.netajrconline.orgmdpi.com For instance, the characteristic C-H stretching vibrations in the aromatic rings are typically predicted and observed in the 3100-3000 cm⁻¹ region. ajrconline.org The agreement between calculated and experimental frequencies serves as a validation of the computational method and the optimized geometry. researchgate.netajrconline.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. nih.govnih.gov

For benzimidazole derivatives, DFT calculations have been employed to determine the energies of the HOMO and LUMO and the corresponding energy gap. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. The distribution of the HOMO and LUMO across the molecule reveals the regions most likely to be involved in electron donation and acceptance, respectively. nih.govyoutube.com This analysis is fundamental for predicting how the molecule will interact with other chemical species. wikipedia.org

To quantify the chemical reactivity of a molecule as a whole, several global reactivity descriptors can be calculated from the HOMO and LUMO energies. researchgate.netdergipark.org.tr These descriptors provide a theoretical framework for understanding a molecule's stability and reactivity trends. researchgate.netdergipark.org.tr Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. A larger chemical hardness value indicates greater stability and lower reactivity. researchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as the average of the HOMO and LUMO energies. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It quantifies the electrophilic nature of a compound. researchgate.netnih.gov

These descriptors are valuable for comparing the reactivity of different molecules and for understanding the relationship between electronic structure and chemical behavior. researchgate.netarxiv.org

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.8170 nih.gov |

| LUMO Energy | ELUMO | - | -0.8904 nih.gov |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.9266 nih.gov |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.4633 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.3537 |

| Electrophilicity Index | ω | μ2 / (2η) | 2.2825 |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. nih.govwisc.eduwisc.edu It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds (sigma and pi bonds). wisc.edu

NBO analysis is particularly useful for understanding charge delocalization and intramolecular interactions. researchgate.net By examining the interactions between occupied (donor) and unoccupied (acceptor) NBOs, it is possible to quantify the stabilization energy associated with these interactions. researchgate.net This provides insights into phenomena such as hyperconjugation and resonance, which play a significant role in determining the stability and reactivity of the molecule. researchgate.net For benzimidazole systems, NBO analysis can elucidate the electron delocalization between the fused benzene (B151609) and imidazole (B134444) rings and any substituent groups. researchgate.net

Beyond the global descriptors, several other quantum chemical descriptors can be calculated to provide a more detailed and localized picture of chemical reactivity. These include:

Atomic Charges: These values, often calculated using methods like Mulliken population analysis or derived from the electrostatic potential, indicate the distribution of electron density among the atoms in a molecule. ajrconline.org They can help identify atoms that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comarxiv.org They quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

Electron Localization Function (ELF): The ELF is a measure of the likelihood of finding an electron pair in a given region of space. It provides a visual representation of the electron localization in chemical bonds and lone pairs, helping to characterize the nature of the chemical bonding. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP is a three-dimensional map of the electrostatic potential on the surface of a molecule. researchgate.netnih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. mdpi.comnih.gov Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of drug discovery and design, molecular docking is used to predict how a small molecule (ligand), such as 2-(3-methylphenyl)-1H-benzimidazole, might interact with a biological target, typically a protein or enzyme. nih.govnih.govmdpi.com

The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, which is a measure of the strength of the interaction. ukm.my The docking simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex. researchgate.netukm.my For benzimidazole derivatives, molecular docking studies have been used to explore their potential as inhibitors of various enzymes by predicting their binding modes and affinities within the active sites of these proteins. nih.govnih.govresearchgate.net These studies can guide the design of new and more potent derivatives. nih.govukm.my

Ligand-Protein Interaction Profiling and Binding Mode Analysis

Molecular docking simulations are a cornerstone of computational drug design, offering a window into how a ligand like this compound might interact with a protein target. These studies predict the preferred orientation of the ligand within the protein's binding site and the nature of the non-covalent interactions that stabilize the complex.

For instance, studies on benzimidazole derivatives have revealed their ability to bind to various enzymes and receptors. In the context of anticancer research, docking studies have shown that benzimidazole derivatives can fit within the binding pocket of enzymes like topoisomerase IIα-DNA. nih.gov The benzimidazole core, with its capacity for hydrogen bonding, often plays a pivotal role in these interactions. nih.gov The orientation of the molecule is crucial; for example, in some enzyme-inhibitor complexes, the benzoyl moiety of a benzimidazole derivative occupies a hydrophobic region defined by amino acids such as Tyrosine and Tryptophan. researchgate.net

Molecular dynamics (MD) simulations further refine the static picture provided by docking. MD simulations track the movements of atoms over time, offering insights into the stability of the ligand-protein complex. For example, MD simulations have been used to confirm the binding energy and molecular level interactions of benzimidazole derivatives with targets like beta-tubulin. nih.govsemanticscholar.org These simulations can reveal fluctuations in the protein's structure upon ligand binding, providing a more dynamic and realistic model of the interaction. nih.govsemanticscholar.org

The specific interactions of this compound with a protein target would depend on the topology and amino acid composition of the binding site. Generally, the benzimidazole ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. The nitrogen atoms of the benzimidazole can act as hydrogen bond acceptors or donors, forming crucial connections with polar residues in the binding pocket. The 3-methylphenyl group can engage in hydrophobic and van der Waals interactions, further anchoring the ligand in the binding site.

Prediction of Binding Efficacy and Affinity

Computational methods are also employed to predict the binding efficacy and affinity of a ligand for its target protein. Binding affinity, often expressed as the binding energy (in kcal/mol) or the inhibition constant (Ki), is a measure of the strength of the interaction. A lower binding energy indicates a more stable complex and, generally, a higher affinity.

Molecular docking programs calculate a scoring function to estimate the binding energy. For example, docking studies of various benzimidazole derivatives against different protein targets have reported binding energies in the range of -6.85 to -10.0 kcal/mol. nih.govbiointerfaceresearch.com For instance, a comparative analysis of 2-phenyl benzimidazole and 2-methyl-1H-benzo[d]imidazole against cyclooxygenase (COX), lipoxygenase (LOX), and estrogen receptors showed that 2-phenyl benzimidazole had a higher binding affinity (-7.9 kcal/mol) compared to its methyl-substituted counterpart (-6.5 kcal/mol). researchgate.net

It's important to note that these predicted values are estimates and can vary depending on the software and scoring functions used. However, they provide a valuable tool for ranking potential drug candidates and prioritizing them for experimental testing. The binding affinity is influenced by the number and type of interactions between the ligand and the protein. Strong hydrogen bonds, extensive hydrophobic contacts, and favorable electrostatic interactions all contribute to a higher binding affinity.

Quantitative Structure-Property Relationship (QSPR) Modeling

In a QSPR study, various molecular descriptors are calculated for a set of molecules. These descriptors quantify different aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with a specific property of interest.

For benzimidazole derivatives, QSPR models could be developed to predict properties like solubility, melting point, or chromatographic retention times. Such models would be valuable in the early stages of drug development for optimizing the physicochemical properties of lead compounds.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and characterization.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a reliable method for calculating NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net Theoretical calculations can help in the unambiguous assignment of NMR signals, especially for complex molecules or in cases where tautomerism can lead to averaged signals in solution. nih.govnih.gov For benzimidazoles, theoretical calculations have been used to differentiate between tautomers by comparing calculated chemical shifts with experimental solid-state NMR data where tautomerism is often blocked. nih.gov The calculated chemical shifts for the benzene part of the benzimidazole ring are generally consistent with experimental data. researchgate.net

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov These calculations can predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic transitions involved (e.g., π→π* or n→π*). semanticscholar.org The predicted UV-Vis spectra can be compared with experimental data to confirm the structure of a synthesized compound. semanticscholar.orgresearchgate.net For benzimidazole derivatives, theoretical UV-Vis spectra have been calculated in different solvents to understand the effect of the environment on the electronic transitions. researchgate.netsemanticscholar.org

In Silico Assessment of Pharmacokinetic Properties (ADME)

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help in identifying potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures.

Several computational models and software programs are available to predict various ADME parameters. These predictions are often based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA).

For benzimidazole derivatives, in silico ADME predictions have been performed in numerous studies. nih.govnih.gov These studies often assess compliance with "drug-likeness" rules, such as Lipinski's rule of five. nih.govnih.gov These rules provide a general guideline for the oral bioavailability of a drug candidate.

The following table summarizes some key in silico predicted ADME properties for compounds structurally related to this compound.

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | Typically within the range for good oral absorption (<500 g/mol ) nih.gov | Influences absorption and distribution. |

| logP (Lipophilicity) | Values generally fall within the acceptable range for drug-likeness (<5) nih.gov | Affects absorption, distribution, metabolism, and excretion. |

| Hydrogen Bond Donors | Typically 1-2 nih.gov | Influences solubility and binding to targets. |

| Hydrogen Bond Acceptors | Typically 2-4 nih.gov | Influences solubility and binding to targets. |

| Polar Surface Area (PSA) | Generally below 140 Ų, suggesting good oral bioavailability nih.gov | Correlates with membrane permeability and oral absorption. |

| Aqueous Solubility | Varies, can be from poorly to moderately soluble nih.gov | Crucial for absorption and formulation. |

| Blood-Brain Barrier (BBB) Penetration | Predictions vary depending on the specific derivative. | Important for drugs targeting the central nervous system. |

| CYP450 Inhibition | Predictions can identify potential for drug-drug interactions. | Cytochrome P450 enzymes are key for drug metabolism. |

| Drug-Likeness | Benzimidazole derivatives often show good drug-likeness scores. nih.govsemanticscholar.org | An overall assessment of the molecule's potential to be a drug. |

It is important to remember that these are predictive models, and experimental validation is essential. researchgate.net However, in silico ADME profiling is an indispensable tool for guiding the design and selection of benzimidazole derivatives with favorable pharmacokinetic properties.

Reactivity and Mechanistic Understanding

Nucleophilic and Electrophilic Reactivity of the Benzimidazole (B57391) Core

The benzimidazole core possesses a dual chemical nature. It contains two nitrogen atoms: N1, which is considered pyrrole-type and π-excessive, and N3, which is pyridine-like and π-deficient. nih.gov This electronic arrangement makes the C2 carbon, situated between the two nitrogens, electron-deficient and thus a prime site for nucleophilic attack. nih.gov Conversely, the fused benzene (B151609) ring (positions C4, C5, C6, and C7) is π-excessive, rendering it susceptible to electrophilic substitution reactions. nih.gov

The nitrogen atoms themselves are key centers of reactivity. The pyridine-like N3 atom is basic (pKa of the conjugate acid is approximately 5.58) and readily undergoes electrophilic attack, such as protonation to form salts with acids like HCl and HNO₃. nih.gov The N-H group at the N1 position is weakly acidic, with a pKa of about 12.8, allowing it to be deprotonated by a base. nih.govresearchgate.net This acidic proton can be replaced, for instance, through alkylation with alkyl halides, which typically yields 1-alkylbenzimidazole derivatives. nih.gov

This amphoteric character, the ability to act as both an acid and a base, is a defining feature of the benzimidazole ring's reactivity.

Table 1: Reactivity Sites of the Benzimidazole Core

| Position/Group | Type of Reactivity | Common Reactions |

| C2 Carbon | Electrophilic Center | Nucleophilic Substitution |

| N1-H Group | Acidic Center | Deprotonation, Alkylation, Acylation |

| N3 Nitrogen | Basic/Nucleophilic Center | Protonation (Salt Formation), Alkylation |

| Benzene Ring (C4-C7) | Nucleophilic Center | Electrophilic Aromatic Substitution (e.g., Nitration) |

Oxidation and Reduction Reactions

The aromatic benzimidazole ring is generally a stable entity, often being the product of oxidative reactions rather than a reactant. scirp.org Many synthetic routes to 2-arylbenzimidazoles involve the oxidative cyclodehydrogenation of an in-situ generated benzimidazoline intermediate. scirp.orgnih.gov This highlights the ring's stability towards further oxidation under these conditions.

However, the substituents on the benzimidazole core can undergo oxidation and reduction. For example, nitro groups attached to the aromatic system are commonly reduced to amino groups using reagents like iron powder. researchgate.net In a photocatalytic synthesis, a sequence involving homolytic N–O bond cleavage points to the involvement of radical intermediates in redox processes. rsc.org While direct oxidation of the core is challenging, functional groups attached to it are more readily transformed. For instance, studies on analogous compounds suggest that a cyano group at the C2 position could potentially be oxidized to a carboxylic acid or reduced to an amine.

Table 2: Examples of Oxidation and Reduction Reactions on Benzimidazole Derivatives

| Reaction Type | Reagent(s) | Substrate Moiety | Product Moiety | Reference |

| Oxidation | MnO₂, Oxone, I₂/KI | Benzimidazoline | Benzimidazole | scirp.org |

| Reduction | Fe Powder | Nitroaryl | Aminoaryl | researchgate.net |

| Reduction | NaBH₄, Hydrazine | Nitroaryl | Aminoaryl | researchgate.net |

| Oxidation | SeO₂ | Methyl group | Aldehyde group | wikipedia.org |

Reactions with Arynes and Free Radicals

The benzimidazole scaffold can participate in reactions with highly reactive intermediates like arynes and free radicals. Arynes, typically generated in situ, are potent electrophiles and dienophiles. nih.gov While specific studies on 2-(3-methylphenyl)-1H-benzimidazole are not prevalent, related research shows that the formation of the benzimidazole ring system can proceed through an aryne-type intermediate via intramolecular N-arylation. nih.gov Furthermore, arynes are well-known to undergo [3+2] cycloaddition reactions with cyclic dipoles, a reactivity pattern that suggests the potential for the imidazole (B134444) part of the benzimidazole to react similarly. nih.gov

The interaction of benzimidazoles with free radicals has been investigated, particularly in the context of antioxidant activity. Benzimidazole derivatives have been shown to react with and scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov Theoretical studies using DFT calculations have been employed to understand the stability of the resulting benzimidazole radical formed after hydrogen atom transfer, elucidating the preferred sites of radical attack. acs.org Research has also pointed to the generation of radical intermediates during certain photocatalytic synthetic procedures leading to benzimidazoles. rsc.org

Aromaticity and Tautomerism Studies of the 1H-Benzimidazole Moiety

The benzimidazole system is a planar, aromatic heterocycle containing 10 π-electrons, which confers significant thermodynamic stability. nih.gov A critical feature of 1H-benzimidazoles is annular tautomerism, where the proton on the imidazole ring can migrate between the N1 and N3 positions. nih.govresearchgate.net

For this compound, the two tautomeric forms are identical. However, if the benzene ring portion were to be asymmetrically substituted, two distinct tautomers would exist in equilibrium. This tautomeric equilibrium is a dynamic process and is fundamental to the compound's chemical and biological properties, as the binding affinity of each tautomer to a biological target like a protein can differ. The study of this phenomenon relies on advanced techniques, including 15N NMR spectroscopy and theoretical calculations, which can help determine the position of the equilibrium. In a solid, cryogenic argon matrix, benzimidazole has been shown to exist exclusively as the 1H-tautomer.

Influence of the 3-Methylphenyl Substituent on Reaction Selectivity and Rate

The substituent at the C2 position plays a crucial role in modulating the reactivity of the benzimidazole ring. The 3-methylphenyl group in this compound influences the electronic properties of the core. The methyl group is weakly electron-donating through inductive and hyperconjugation effects.

This electronic influence affects reaction outcomes. For instance, in condensation reactions between o-phenylenediamines and aromatic aldehydes to form benzimidazoles, the electronic nature of the aldehyde is a key determinant of selectivity. wikipedia.org Aldehydes with electron-donating groups can favor the formation of 1,2-disubstituted products, whereas electron-deficient aldehydes tend to yield 2-monosubstituted benzimidazoles. wikipedia.org Therefore, 3-methylbenzaldehyde, being more electron-rich than unsubstituted benzaldehyde (B42025), would be expected to influence the reaction pathway accordingly.

In structure-activity relationship (SAR) studies for biological activity, the nature of the 2-aryl substituent is paramount. Often, a trade-off is observed between electron-donating and electron-withdrawing groups. For example, studies on the cytotoxicity of some benzimidazole derivatives found that compounds with electron-withdrawing halogen substituents on the 2-phenyl ring showed stronger activity than those with electron-donating methyl or methoxy (B1213986) groups. researchgate.net While this relates to biological reactivity, it underscores the chemical importance of the substituent's electronic character in molecular interactions.

Coordination Chemistry of 2 3 Methylphenyl 1h Benzimidazole and Its Analogs

Formation of Metal Complexes with Transition Metal Ions (e.g., Ag(I), Zinc, Cobalt)

Benzimidazole (B57391) and its derivatives are well-regarded for their ability to form stable coordination compounds with a variety of transition metal ions. researchgate.net The nitrogen atoms within the imidazole (B134444) ring are key to this coordination, enabling the formation of complexes with metals such as silver(I), zinc(II), and cobalt(II). royalsocietypublishing.orgmdpi.comresearchgate.net

The synthesis of these complexes typically involves the reaction of a benzimidazole derivative with a corresponding metal salt in a suitable solvent. royalsocietypublishing.orgjocpr.com For instance, the reaction of 2-(substituted)-1H-benzimidazole ligands with hydrated copper(II) and nickel(II) salts in ethanol (B145695) has been shown to produce monodentate benzimidazole complexes. jocpr.com Similarly, zinc(II) complexes with benzimidazole derivatives have been synthesized and characterized, revealing their potential in various applications. mdpi.comnih.govnih.gov Studies have also reported the synthesis of Ag(I) complexes with bis-benzimidazole derivatives. royalsocietypublishing.orgnih.gov

The formation of these complexes is often confirmed through various analytical techniques, including elemental analysis, infrared (IR) spectroscopy, and mass spectrometry. mdpi.comnih.gov For example, a downward shift in the C=N stretching vibration in the IR spectra of the complexes compared to the free ligand indicates the coordination of the imine nitrogen to the metal ion. nih.gov

Ligand Design and Coordination Modes

The versatility of benzimidazole-based ligands lies in the ability to modify their structure to fine-tune the properties of the resulting metal complexes. The introduction of different substituents on the benzimidazole core can influence the electronic and steric environment around the metal center, thereby affecting the coordination geometry and reactivity of the complex. nih.gov

Benzimidazole derivatives can act as monodentate, bidentate, or even tridentate ligands, depending on the number and position of donor atoms. jocpr.comijsra.net In its simplest form, 2-(3-methylphenyl)-1H-benzimidazole can coordinate to a metal ion through the iminic nitrogen atom of the imidazole ring in a monodentate fashion. jocpr.com However, the introduction of other coordinating groups can lead to more complex coordination modes. For instance, Schiff bases derived from 2-aminomethyl benzimidazole can act as tridentate ligands. ijsra.net

The coordination behavior can also be influenced by the reaction conditions and the presence of other co-ligands. rsc.org The ability to tailor the ligand design allows for the creation of metal complexes with specific geometries and electronic properties, which is crucial for their application in various fields.

Structural Analysis of Coordination Compounds

The precise three-dimensional arrangement of atoms in a coordination compound is critical to understanding its properties and reactivity. X-ray diffraction is a powerful technique used to determine the crystal structures of these complexes. researchgate.netrsc.org

Structural analyses of various benzimidazole-metal complexes have revealed a range of coordination geometries. For example, X-ray diffraction studies of Mn(II), Co(II), Cu(II), and Zn(II) complexes with a benzimidazole ligand containing two heptyl chains showed that the metal ions are five-coordinate with a distorted square pyramidal geometry. researchgate.net In other cases, tetrahedral geometries have been observed for Ni(II) complexes, while Cu(II) complexes can exhibit square planar geometry. jocpr.com Dinuclear zinc(II) complexes with the general formula [Zn2Cl4(L)2] have also been characterized. mdpi.com

The bond lengths and angles within the coordination sphere provide valuable insights into the nature of the metal-ligand interactions. For instance, in a diiodobis(benzimidazole)Co(II) complex, the Co-N bond distance was found to be 1.922 Å. sapub.org These structural details are essential for correlating the structure of the complexes with their observed physical and chemical properties.

Applications of Benzimidazole-Based Coordination Compounds

The unique properties of metal complexes derived from this compound and its analogs have led to their exploration in a variety of applications, ranging from catalysis to materials science and corrosion protection.

Catalysis in Organic Transformations

Benzimidazole-metal complexes have emerged as effective catalysts in a range of organic reactions. nih.govenpress-publisher.comresearchgate.net Their catalytic activity is often attributed to the ability of the metal center to be stabilized by the benzimidazole ligand, facilitating various chemical transformations. nih.gov

Palladium-benzimidazole complexes, for example, have been successfully employed as catalysts in C-C coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov Nickel(II) complexes with chelating bidentate benzimidazole-based N-heterocyclic carbene ligands have shown catalytic activity in the Kumada coupling of aryl chlorides and bromides. acs.org Furthermore, copper-benzimidazole complexes have been investigated for their catalytic role in oxidation reactions, such as the oxidation of alcohols to aldehydes and ketones. nih.gov The catalytic performance can be tuned by modifying the substituents on the benzimidazole ligand, highlighting the versatility of these systems in synthetic chemistry. nih.gov

Optical and Electronic Materials

The intriguing photophysical properties of benzimidazole-based coordination compounds make them promising candidates for the development of optical and electronic materials. researchgate.net Luminescent metal complexes, in particular, have potential applications in light-emitting devices (LEDs) due to their high luminescence efficiency and thermal stability. eastview.com

Zinc(II) complexes with benzimidazole ligands have been extensively studied for their luminescent properties. eastview.commdpi.com These complexes can exhibit excitation-dependent emission, with the emission color changing from blue to green upon increasing the excitation wavelength. mdpi.com Some Zn(II) complexes also display reversible mechanochromic luminescence, where the emission color changes upon grinding due to the loss of solvent molecules. mdpi.comresearchgate.net The electronic properties of these complexes, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be investigated using computational methods like Density Functional Theory (DFT). sapub.orgresearchgate.net

Corrosion Inhibition

Benzimidazole derivatives and their metal complexes have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. onepetro.orgresearchgate.netnih.govproquest.com These compounds can adsorb onto the metal surface, forming a protective layer that blocks the active corrosion sites and reduces the corrosion rate. acs.orgnajah.edunih.gov

The inhibition efficiency of benzimidazole derivatives increases with concentration. researchgate.netnajah.edu Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have shown that these compounds can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. nih.govnajah.edunih.gov The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, suggesting a combination of physical and chemical adsorption mechanisms. researchgate.netacs.orgnih.gov Theoretical calculations have further elucidated the interaction between the inhibitor molecules and the metal surface, confirming the formation of a stable protective film. onepetro.orgnih.gov

Biological Activities and Medicinal Chemistry Research

Enzyme Inhibition Studies

The 2-aryl-1H-benzimidazole framework serves as a versatile template for the design of enzyme inhibitors. The substituent at the 2-position, in this case, a 3-methylphenyl group, can significantly influence the compound's interaction with the active or allosteric sites of enzymes, thereby modulating its inhibitory potential.

Protein kinases are a large family of enzymes that play a critical role in cell signaling and are attractive targets for drug development, particularly in oncology. The benzimidazole (B57391) core is a common feature in many kinase inhibitors. nih.govmdpi.comresearchgate.net Structure-activity relationship (SAR) studies on 2-phenyl-1H-benzimidazole derivatives have revealed that modifications on both the benzimidazole and the phenyl rings can drastically alter their kinase inhibitory profiles. nih.govmdpi.com For instance, the introduction of a piperazine-containing substituent at the 6-position of the benzimidazole ring and a methyl group at the 4-position has led to potent inhibitors of the IGF-1 receptor kinase. researchgate.net While these studies highlight the potential of the 2-aryl benzimidazole scaffold, specific data regarding the kinase inhibition mechanisms and SAR for 2-(3-methylphenyl)-1H-benzimidazole are not extensively detailed in the available literature. Further research is necessary to identify its specific kinase targets and to understand how the 3-methylphenyl substituent contributes to its activity.

Inhibitors of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates, are used in the management of type 2 diabetes. Benzimidazole derivatives have emerged as a promising class of inhibitors for these enzymes. nih.govnih.govnih.gov Research has shown that various substituted benzimidazoles can effectively inhibit these enzymes. For example, a series of 2-phenyl-1H-benzo[d]imidazole derivatives were synthesized and evaluated, with the most potent compounds exhibiting α-glucosidase inhibition with IC50 values of 2.09 ± 0.04 and 0.71 ± 0.02 µM, respectively. nih.gov These compounds were found to be non-competitive inhibitors, binding to an allosteric site on the enzyme. nih.gov Another study on novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols reported excellent α-glucosidase inhibitory activity, with some derivatives showing IC50 values in the sub-micromolar range. nih.govresearchgate.netsemanticscholar.org Although these findings underscore the potential of the 2-aryl benzimidazole scaffold, specific IC50 values for this compound against α-amylase and α-glucosidase have not been explicitly reported.

Table 1: α-Glucosidase and α-Amylase Inhibition by Benzimidazole Derivatives

| Derivative Class | Target Enzyme | Reported IC50 Values (µM) | Reference |

|---|---|---|---|

| 2-Phenyl-1H-benzo[d]imidazole derivatives | α-Glucosidase | 0.71 - 2.09 | nih.gov |

| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase | 0.64 - 343.10 | nih.govresearchgate.netsemanticscholar.org |

| 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivatives | α-Amylase | 1.10 - 12.50 | nih.gov |

Urease is a nickel-containing metalloenzyme that is a key virulence factor for several pathogenic bacteria, most notably Helicobacter pylori. Inhibition of urease is a therapeutic strategy to combat these infections. Benzimidazole derivatives have been investigated as potential urease inhibitors. nih.govresearchgate.net For instance, a study on a symmetrical Schiff base and its metal complexes showed that the ligand itself had an IC50 value of 21.80 ± 1.88 µM against urease, and its nickel and copper complexes were even more potent. nih.gov The inhibition mechanism is often attributed to the interaction of the benzimidazole scaffold with the nickel ions in the enzyme's active site. unisi.it Despite the established potential of this chemical class, specific IC50 values for this compound against urease are not available in the reviewed literature.

The enzyme enoyl-acyl carrier protein reductase (FabI) is essential for fatty acid biosynthesis in bacteria like Staphylococcus aureus, making it a validated target for antibacterial drug discovery. While the benzimidazole scaffold has been identified as a promising starting point for the development of FabI inhibitors, specific research on the inhibitory activity of this compound against FabI has not been found in the available literature.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic approach for Alzheimer's disease. The benzimidazole nucleus is a structural component of some known AChE inhibitors. ajms.iqnih.gov Studies have shown that 2-substituted-1H-benzimidazole derivatives can exhibit significant AChE inhibitory activity. nih.gov For example, certain 2-phenyl substituted derivatives have shown inhibitory concentrations in the sub-micromolar range against electric eel AChE. nih.gov However, specific data on the acetylcholinesterase inhibitory activity of this compound is not documented in the reviewed scientific literature.

Monoamine Oxidase (MAO) Inhibition: Benzimidazole derivatives have shown potential as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.net For instance, some 2-methylbenzo[d]oxazole derivatives, which are structurally related to benzimidazoles, have demonstrated potent MAO-B inhibition with IC50 values in the nanomolar range. researchgate.net While these findings are promising for the broader class of compounds, specific inhibitory data for this compound against MAO enzymes are not available. nih.gov

Angiotensin II Receptor Antagonism: The benzimidazole ring is a core structural feature of several commercially successful angiotensin II type 1 (AT1) receptor blockers used to treat hypertension. ntnu.nonih.gov The binding affinity of these compounds is influenced by the substituents on the benzimidazole scaffold. ntnu.no While the general class of 2-substituted benzimidazoles is known to possess AT1 receptor antagonist activity, specific binding affinity or functional antagonism data for this compound is not found in the reviewed literature. nih.gov

Topoisomerase I Inhibition: Topoisomerases are essential enzymes for DNA replication and are validated targets for anticancer drugs. Certain benzimidazole derivatives, particularly bis-benzimidazoles, have been shown to act as topoisomerase I poisons, stabilizing the enzyme-DNA covalent complex and leading to cell death. nih.govnih.govrsc.org One study reported that a novel 1H-benzo[d]imidazole derivative inhibited human topoisomerase I with an IC50 value of 16 μM. nih.gov However, there is no specific information available regarding the topoisomerase I inhibitory activity of this compound.

Lipase (B570770) Inhibition: There is no information available in the searched literature regarding the lipase inhibitory activity of this compound.

VEGFR2 Tyrosine Kinase Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of angiogenesis, and its inhibition is a crucial strategy in cancer therapy. A number of 1,2-disubstituted benzimidazole derivatives have been developed as potent VEGFR-2 inhibitors. nih.gov For example, some compounds in this class have demonstrated significant cytotoxic effects on hepatocellular carcinoma cells and potent inhibition of VEGFR-2. nih.gov Despite the promise of the benzimidazole scaffold in this area, specific data on the VEGFR-2 inhibitory activity of this compound is not available in the current literature. nih.gov

Table 2: Overview of Other Enzyme Inhibition by Benzimidazole Derivatives

| Enzyme Target | Activity of Benzimidazole Derivatives | Specific Data for this compound | Reference(s) |

|---|---|---|---|

| Monoamine Oxidase (MAO) | Potent inhibition by some derivatives (nM to µM range). | Not Available | nih.govresearchgate.netnih.gov |

| Angiotensin II Receptor | Antagonistic activity demonstrated for the class. | Not Available | ntnu.nonih.govnih.gov |

| Topoisomerase I | Inhibition by bis-benzimidazole derivatives (e.g., IC50 = 16 µM). | Not Available | nih.govnih.govnih.govrsc.org |

| Lipase | Not Available | Not Available |

Antimicrobial Activity Investigations

The benzimidazole scaffold is a core component of many compounds investigated for their antimicrobial properties.

Antibacterial Spectrum and Efficacy

Derivatives of 2-substituted-1H-benzimidazole have demonstrated activity against various bacterial strains. For instance, some synthesized series of these compounds have shown potent antimicrobial activity against Gram-negative bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhi. However, in some studies, these compounds were found to be inactive against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for active compounds have been reported to be lower than 0.016 µg/mL in some cases.

Interactive Data Table: Antibacterial Activity of Benzimidazole Derivatives

| Bacterial Strain | Activity of Related Benzimidazole Derivatives |

| Pseudomonas aeruginosa | Potent activity reported for some derivatives. |

| Escherichia coli | Potent activity reported for some derivatives. |

| Salmonella typhi | Potent activity reported for some derivatives. |

| Staphylococcus aureus | Inactivity reported for some derivatives. |

Antifungal Efficacy

The antifungal potential of benzimidazole derivatives has been a subject of study. For example, some series of 2-substituted-1H-benzimidazole derivatives have shown efficacy against fungi like Candida albicans, with minimum inhibitory concentrations (MICs) below 0.016 µg/mL. The general class of benzimidazoles has been used in agriculture as antifungal agents.

Antiviral Efficacy (e.g., against HIV, Herpes, Influenza)

Research into the antiviral properties of benzimidazole derivatives has shown activity against a range of viruses. Some 1,2-disubstituted benzimidazole compounds have been reported to exhibit significant activities towards viruses including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV-1), influenza, and human cytomegalovirus (HCMV). researchgate.netchemrxiv.org For instance, certain derivatives have shown inhibitory activity against the replication of the Hepatitis C Virus (HCV) RNA in cell cultures.

Antiprotozoal and Anthelmintic Activity

Benzimidazoles have been widely used as anthelmintic agents in both veterinary and human medicine since the 1960s. More recently, selected derivatives have demonstrated in vitro activity against protozoan parasites such as Trichomonas vaginalis and Giardia lamblia. Some studies have reported that certain benzimidazole derivatives show strong anthelmintic activity in vitro against Trichinella spiralis.

Anticancer and Antitumor Research

The benzimidazole scaffold is of significant interest in the development of anticancer agents.

Cytotoxic Activity against Specific Cancer Cell Lines

Various 2-substituted-1H-benzimidazole derivatives have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines. For example, some compounds have been tested against the cervical carcinoma (HeLa) cell line, with some derivatives showing more potent cytotoxic effects than the standard drug doxorubicin (B1662922) at nanomolar concentrations. One study reported that two specific derivatives exerted strong cytotoxic effects with IC50 values of 15 and 13 nM, respectively.

Interactive Data Table: Cytotoxic Activity of Benzimidazole Derivatives

| Cancer Cell Line | Activity of Related Benzimidazole Derivatives |

| HeLa (Cervical Carcinoma) | Some derivatives showed potent cytotoxic effects with IC50 values in the nanomolar range. |

Proposed Mechanisms of Antineoplastic Action

Derivatives of this compound have emerged as a promising class of compounds in anticancer research, with their mechanism of action often attributed to the disruption of microtubule dynamics and the inhibition of protein kinases.

Microtubule Targeting:

Microtubules, essential components of the cytoskeleton, play a critical role in cell division, motility, and shape maintenance. nih.gov Their dynamic nature is crucial for the formation of the mitotic spindle during cell division. Disruption of microtubule function is a clinically validated strategy in cancer chemotherapy. nih.gov Certain benzimidazole derivatives have been shown to interfere with microtubule polymerization, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis (programmed cell death). nih.gov For instance, Nocodazole, a well-known anticancer agent, contains a benzimidazole core and functions by disrupting microtubule assembly. nih.gov Another example, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a microtubule inhibitor, has demonstrated strong cytotoxic effects against breast cancer cells and induces apoptosis in cervical cancer cells by causing G2-M phase arrest. nih.gov

Kinase Inhibition:

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including growth, proliferation, and apoptosis. mdpi.com Their dysregulation is a common feature in many cancers, making them attractive targets for therapeutic intervention. Benzimidazole derivatives, being structural isosteres of purines, can act as competitive inhibitors of ATP binding to the kinase domain. nih.gov This inhibition can block downstream signaling pathways that are essential for cancer cell survival and proliferation. For example, some benzimidazole derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, both of which are key drivers in several cancer types. nih.govmdpi.com The addition of a methyl group to the benzimidazole nitrogen has been shown to enhance the binding affinity to RAF kinase. mdpi.com

Anti-inflammatory and Analgesic Research

Benzimidazole derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. researchgate.netresearchgate.net Their primary mechanism of action in this context is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. nih.govnih.gov Beyond COX inhibition, these compounds can also modulate other inflammatory pathways by interacting with targets such as transient receptor potential vanilloid-1 (TRPV-1) receptors, cannabinoid receptors, bradykinin (B550075) receptors, specific cytokines, and 5-lipoxygenase activating protein (FLAP). nih.govnih.govnih.gov

Numerous studies have reported the synthesis of benzimidazole derivatives with potent anti-inflammatory and analgesic activities. For example, a series of 1,2,6-trisubstituted benzimidazoles showed significant anti-inflammatory effects in carrageenan-induced rat paw edema models. nih.gov Similarly, pyrazole (B372694) derivatives of benzimidazole have been synthesized and evaluated, with some compounds exhibiting significant analgesic and anti-inflammatory properties. scialert.net For instance, one study found that certain pyrazole-benzimidazole hybrids showed potent analgesic activity and significant inhibition of edema. scialert.net Another study on 2-aminomethylbenzimidazole derivatives reported high analgesic and anti-inflammatory activity comparable to the standard drug nimesulide. mdpi.com

Interactive Table: Anti-inflammatory and Analgesic Activity of Selected Benzimidazole Derivatives

| Compound Type | Model | Activity | Reference |

|---|---|---|---|

| 1,2,6-Trisubstituted Benzimidazoles | Carrageenan-induced rat paw edema | Significant anti-inflammatory effect | nih.gov |

| Pyrazole derivatives of benzimidazole | Eddy's hot plate, Carrageenan-induced edema | Significant analgesic and anti-inflammatory activity | scialert.net |

| 2-Aminomethylbenzimidazole derivatives | Acetic acid-induced writhing, Carrageenan-induced paw edema | High analgesic and anti-inflammatory activity | mdpi.com |

Antioxidant Activity Evaluation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of various diseases. nih.gov Benzimidazole derivatives have been widely investigated for their antioxidant potential. researchgate.netnih.govmdpi.comijpsjournal.comnepjol.infonih.gov

The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the β-carotene bleaching inhibition assay, and the measurement of lipid peroxidation inhibition. researchgate.netmdpi.comnih.gov Studies have shown that the antioxidant capacity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring and the 2-phenyl ring. mdpi.comijpsjournal.com For instance, the presence of electron-donating groups can enhance the antioxidant activity. ijpsjournal.com

Several studies have reported the synthesis of benzimidazole derivatives with notable antioxidant properties. One study synthesized novel benzimidazole derivatives and found that they exhibited significant scavenging effects on the DPPH radical and inhibited lipid peroxidation. nih.gov Another study on new benzimidazole derivatives reported moderate activity in DPPH radical scavenging and lipid peroxidation inhibition. researchgate.net Research on 1H-1,3-benzimidazole derivatives also demonstrated promising radical scavenging capacity. ijpsjournal.com

Interactive Table: Antioxidant Activity of Selected Benzimidazole Derivatives

| Compound Series | Assay | Results | Reference |

|---|---|---|---|

| Novel benzimidazole derivatives with thiosemicarbazide (B42300) and triazole moieties | DPPH radical scavenging, Lipid peroxidation inhibition | Significant antioxidant effect | nih.gov |

| New benzimidazole derivatives | DPPH radical scavenging, Lipid peroxidation inhibition | Moderately active | researchgate.net |

| 1H-1,3-Benzimidazole derivatives | DPPH radical scavenging | Promising radical scavenging capacity | ijpsjournal.com |

Antidiabetic Research

Benzimidazole derivatives have emerged as a promising class of compounds for the development of new antidiabetic agents. ijpsjournal.comresearchgate.netresearchgate.net Their therapeutic potential stems from their ability to target various key proteins involved in glucose metabolism. researchgate.netnih.gov

The proposed mechanisms for the antidiabetic action of benzimidazole derivatives include:

α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in the digestion of carbohydrates. Their inhibition delays glucose absorption and lowers postprandial blood glucose levels. ijpsjournal.comnih.govscilit.comnih.govresearchgate.net

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 inhibitors increase the levels of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion and suppress glucagon (B607659) release. researchgate.net

AMP-activated protein kinase (AMPK) Activation: AMPK is a key regulator of cellular energy homeostasis. Its activation can improve insulin sensitivity and glucose uptake. nih.gov

Numerous studies have focused on the synthesis and evaluation of benzimidazole derivatives as antidiabetic agents. For example, a series of benzimidazole-tethered 1,2,3-triazoles exhibited good to moderate α-amylase and α-glucosidase inhibitory activity. scilit.com Another study reported on novel benzimidazole analogs as potent DPP-4 inhibitors, with one compound showing significantly lower activity value compared to the control. researchgate.net Furthermore, biphenyl-benzimidazole conjugates have been identified as activators of AMPK. nih.gov

Interactive Table: Antidiabetic Activity of Selected Benzimidazole Derivatives

| Compound Type | Target | Activity | Reference |

|---|---|---|---|

| Benzimidazole-tethered 1,2,3-triazoles | α-Amylase, α-Glucosidase | Good to moderate inhibitory activity | scilit.com |

| Novel benzimidazole analogs | DPP-4 | Potent inhibitors | researchgate.net |

| Biphenyl-benzimidazole conjugates | AMPK | Activators | nih.gov |

Investigations into Other Pharmacological Activities

The versatile benzimidazole scaffold has been explored for a wide range of other pharmacological activities, demonstrating its broad therapeutic potential. researchgate.netresearchgate.netnih.govscialert.netresearchgate.net

Antiulcer Activity: Some benzimidazole derivatives have shown significant antiulcerogenic activity, comparable to standard drugs. nih.gov